molecular formula C6H8BrNS B8751325 2-(1-Bromopropyl)thiazole

2-(1-Bromopropyl)thiazole

Cat. No.: B8751325
M. Wt: 206.11 g/mol
InChI Key: NHUINZLGNJBFFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Bromopropyl)thiazole is a brominated alkyl-thiazole derivative characterized by a thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) substituted with a 1-bromopropyl chain at the 2-position. Bromine’s electronegativity and leaving-group propensity may enhance its utility in cross-coupling reactions or as an intermediate in pharmaceutical or agrochemical synthesis.

Properties

Molecular Formula

C6H8BrNS

Molecular Weight

206.11 g/mol

IUPAC Name

2-(1-bromopropyl)-1,3-thiazole

InChI

InChI=1S/C6H8BrNS/c1-2-5(7)6-8-3-4-9-6/h3-5H,2H2,1H3

InChI Key

NHUINZLGNJBFFE-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC=CS1)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Alkyl Substituents

2-(2-Methylpropyl)thiazole
  • Structure : Features a branched 2-methylpropyl (isobutyl) group instead of 1-bromopropyl.
  • Properties : Detected in tomato fruit volatiles at concentrations exceeding odor thresholds, indicating a role in flavor biology .
  • Key Difference : The absence of bromine reduces electrophilicity, making it less reactive in substitution reactions compared to 2-(1-Bromopropyl)thiazole.
6-(3-Bromopropyl)imidazo[2,1-b][1,3]thiazole
  • Structure : Contains a fused imidazo-thiazole core with a 3-bromopropyl chain at the 6-position .
  • Key Difference: The fused architecture distinguishes it from monocyclic thiazoles, likely altering solubility and metabolic stability.

Functional Group Variations: Aromatic and Hybrid Derivatives

4-(4-Fluorophenyl)-thiazole Derivatives
  • Structure : Substituted with fluorophenyl and triazole groups (e.g., compounds 4 and 5 in ) .
  • Properties : Planar molecular conformations and fluorinated aryl groups enhance lipophilicity and bioavailability.
  • Key Difference : Aromatic substituents enable π-π interactions in drug-receptor binding, unlike the alkyl-bromo chain in this compound.
Thiazolyl Hydrazone Derivatives
  • Structure : Include hydrazone-linked furan or nitrophenyl groups () .
  • Properties : Demonstrated antifungal (MIC = 250 µg/mL against Candida utilis) and anticancer activity (IC50 = 125 µg/mL against MCF-7 cells).

Tabulated Comparison of Key Compounds

Compound Name Substituent/Backbone Molecular Features Biological Activity/Application Reference
This compound 1-Bromopropyl-thiazole Electrophilic bromine Not reported (hypothesized reactivity) -
2-(2-Methylpropyl)thiazole Isobutyl-thiazole Volatile, hydrophobic Fruit flavor compound
6-(3-Bromopropyl)imidazo-thiazole Fused imidazo-thiazole + bromopropyl Rigid fused system Unspecified (chemical intermediate)
Thiazolyl hydrazone derivatives Hydrazone + furan/nitrophenyl Chelation-capable Antifungal, anticancer
4-(4-Fluorophenyl)-thiazole Fluorophenyl-triazole-thiazole Planar, fluorinated Structural studies (no bioactivity)

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